molecular formula C18H19N3O2S2 B1680589 N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 314261-66-0

N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B1680589
CAS RN: 314261-66-0
M. Wt: 373.5 g/mol
InChI Key: XVDMGXNXMPYLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2
RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2

Scientific Research Applications

RNaseH2 Inhibitor

RHI002-Me is a methylated derivative of RHI002, a selective inhibitor of human RNaseH2 . RNaseH2 is involved in the etiology of Aicardi-Goutier syndrome and has been suggested as an anticancer drug target . Therefore, RHI002-Me could be useful for investigating the cellular function of RNaseH2 .

Ion Channel Research

RHI002-Me is used as a research tool to study ion channels . It has been shown to inhibit the activity of voltage-gated sodium channels in rat dorsal root ganglion neurons .

Protein Interaction Studies

This compound is also used in protein interaction studies . It can provide insights into how proteins interact with each other within a cell, which is crucial for understanding cellular functions and mechanisms of diseases .

Receptor/Ligand Interactions

RHI002-Me is used to study receptor/ligand interactions . This peptide binds to the extracellular domain of the GABAA receptor and inhibits GABA binding . This makes it a valuable tool for studying the mechanisms of neurotransmission and the effects of drugs on GABAA receptors .

Anticancer Research

Given that RNaseH2 has been suggested as an anticancer drug target , RHI002-Me could potentially be used in anticancer research. By inhibiting RNaseH2, it could help researchers understand the role of this enzyme in cancer development and progression .

Aicardi-Goutier Syndrome Research

Aicardi-Goutier syndrome is a disorder that affects the brain, immune system, and skin . Since RNaseH2 is involved in the etiology of this syndrome , RHI002-Me could be used in research to understand the disease better and develop potential treatments .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDMGXNXMPYLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

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